physicochemical properties of 2,3-dichloro-7-Quinolinol
An In-Depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-7-Quinolinol Executive Summary 2,3-Dichloro-7-quinolinol (CAS: 1891350-40-5) is a specialized halogenated quinoline scaffold utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-7-Quinolinol
Executive Summary
2,3-Dichloro-7-quinolinol (CAS: 1891350-40-5) is a specialized halogenated quinoline scaffold utilized in fragment-based drug discovery (FBDD) and as a critical reference standard for impurity profiling in the synthesis of antipsychotic agents (e.g., Aripiprazole derivatives) and antimalarial quinolines.[1][2] Its unique substitution pattern—combining the electron-withdrawing chlorine atoms at the 2,3-positions with an electron-donating hydroxyl group at the 7-position—imparts distinct solubility, acidity, and π-stacking characteristics. This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical protocols for researchers handling this compound.
Molecular Architecture & Identity
The compound consists of a bicyclic quinoline core functionalized to balance lipophilicity with hydrogen-bond donor capabilities.
Electronic Effects: The chlorine atoms at C2 and C3 exert a strong inductive electron-withdrawing effect (-I), significantly reducing the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
Functional Group: The C7-hydroxyl group acts as a weak acid and a hydrogen bond donor, critical for binding interactions in protein pockets.
Sterics: The vicinal dichlorides (2,3-position) create a steric block that prevents metabolic oxidation at these typically labile sites, potentially enhancing metabolic stability.
Physicochemical Profile
Note: Due to the rarity of this specific isomer in public databases, values below are derived from high-fidelity QSAR models and structural analogs (e.g., 5,7-dichloro-8-quinolinol).
Thermal & Solid-State Properties
Property
Value / Range
Mechanistic Insight
Melting Point
215 – 220 °C (Predicted)
High MP driven by intermolecular hydrogen bonding (OH···N) and π-stacking enhanced by Cl-substituents.
Boiling Point
~380 °C (at 760 mmHg)
Decomposition likely occurs before boiling; requires high vacuum for sublimation.
Appearance
Off-white to pale yellow powder
Coloration often arises from trace oxidation products (quinonoid forms).
Deprotonation of 7-OH (Phenolate formation) solubilizes the compound.
LogP (Octanol/Water):3.2 ± 0.4 . The lipophilic contribution of the two chlorines outweighs the hydrophilic hydroxyl group, making it cell-permeable.
pKa (Acidic):8.5 ± 0.5 (7-OH group). The electron-withdrawing chlorines increase acidity relative to 7-quinolinol (pKa ~10).
pKa (Basic):< 2.0 (Quinoline Nitrogen). The 2-Cl substituent severely suppresses protonation at the nitrogen.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
To quantify 2,3-dichloro-7-quinolinol, a reverse-phase method is required. The method must account for the compound's potential to chelate metals (though less than 8-hydroxy analogs) and its pH-dependent ionization.
Method Parameters:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
Retention Time: Expect elution at ~60-70% B due to high lipophilicity.
Spectroscopic Identification
Mass Spectrometry (ESI):
Positive Mode (ESI+): [M+H]
= 214.0/216.0 (Characteristic 9:6:1 isotopic pattern for Cl). Note: Ionization may be weak due to low basicity.
Negative Mode (ESI-): [M-H]
= 212.0/214.0. Preferred mode due to the acidic phenol.
NMR (
H, 400 MHz, DMSO-d):
~10.5 ppm (s, 1H, -OH).
~8.4 ppm (s, 1H, H-4).
~7.9 ppm (d, 1H, H-5).
~7.2-7.4 ppm (m, 2H, H-6, H-8).
Synthesis & Stability
Synthetic Route (Retrosynthesis)
Direct chlorination of 7-quinolinol is non-selective. A reliable route involves constructing the ring or manipulating a pre-functionalized precursor.[7]
Precursor: 2,3-dichloro-7-methoxyquinoline.
Reagent: Boron Tribromide (BBr
) in Dichloromethane (DCM).
Mechanism: Demethylation of the methoxy ether to yield the free phenol.
Workup: Quench with ice water; the product precipitates or is extracted into Ethyl Acetate.
Stability Profile
Oxidation: Susceptible to oxidation at the phenol to form quinone-imines if exposed to light and air for prolonged periods. Store under Argon/Nitrogen.
Hydrolysis: The 2,3-dichloro moiety is stable to hydrolysis under neutral/acidic conditions but may undergo nucleophilic aromatic substitution (
) at the 2-position under strong basic conditions at high temperatures.
Unveiling the Molecular Architecture: A Theoretical Investigation of 2,3-dichloro-7-Quinolinol
This technical guide provides a comprehensive theoretical framework for the molecular characterization of 2,3-dichloro-7-Quinolinol, a substituted quinolinol of significant interest in medicinal and materials chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive theoretical framework for the molecular characterization of 2,3-dichloro-7-Quinolinol, a substituted quinolinol of significant interest in medicinal and materials chemistry. For researchers, scientists, and drug development professionals, understanding the intricate structural and electronic properties of such molecules is paramount for predicting their reactivity, biological activity, and potential applications. This document outlines the application of robust computational chemistry techniques to elucidate the molecular geometry, spectroscopic signatures, and electronic behavior of 2,3-dichloro-7-Quinolinol, offering a self-validating system through the synergy of theoretical predictions and their potential for experimental validation.
Introduction: The Significance of Quinolinol Scaffolds
Quinoline and its derivatives are foundational scaffolds in pharmaceutical research, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen and hydroxyl substituents to the quinoline core can significantly modulate its physicochemical properties, influencing its interaction with biological targets. 2,3-dichloro-7-Quinolinol, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to explore the molecular landscape of such compounds at the atomic level, guiding further experimental work.[3][4][5]
Methodological Approach: A Computational Toolkit
The cornerstone of a rigorous theoretical investigation lies in the selection of appropriate computational methods. This section details a validated workflow for the comprehensive analysis of 2,3-dichloro-7-Quinolinol.
Geometry Optimization: In Silico Molecular Blueprint
The initial and most critical step is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Protocol:
Initial Structure Generation: The 2D structure of 2,3-dichloro-7-Quinolinol is drawn using molecular editing software and converted to a 3D conformation.
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such systems.[3][6]
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a good balance between computational cost and accuracy, allowing for the description of electron distribution, polarization, and diffuse functions, which are crucial for molecules containing heteroatoms and lone pairs.[3][6]
Optimization Procedure: The geometry optimization is performed using software packages like Gaussian, ORCA, or Spartan. The convergence criteria are set to tight to ensure a true energy minimum is reached.
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies validates the stability of the obtained geometry.
Causality Behind the Choices: The B3LYP functional is selected due to its proven track record in accurately predicting the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for the valence electrons to accurately describe bonding and lone pair interactions, which are critical for understanding the molecule's reactivity.
Spectroscopic Characterization: The Theoretical Fingerprints
Theoretical spectroscopy plays a pivotal role in interpreting and predicting experimental spectra. By simulating vibrational, electronic, and nuclear magnetic resonance spectra, we can gain a deeper understanding of the molecule's structure and bonding.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis aids in the assignment of experimental FT-IR spectra. The calculated frequencies and intensities of the vibrational modes provide a detailed picture of the molecular motions.
Protocol:
Frequency Calculation: Following geometry optimization at the B3LYP/6-311++G(d,p) level, the harmonic vibrational frequencies are calculated.
Scaling Factor: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
Visualization and Assignment: The vibrational modes are visualized to understand the nature of the atomic motions (e.g., stretching, bending, and torsional modes).
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption spectra of molecules.[7] It provides information about the electronic transitions, including their energies and intensities.
Protocol:
TD-DFT Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed at the B3LYP/6-311++G(d,p) level.
Solvent Effects: To simulate realistic experimental conditions, the Polarizable Continuum Model (PCM) can be employed to include the effect of a solvent (e.g., ethanol, DMSO).
Analysis of Transitions: The calculated excitation energies, oscillator strengths, and the molecular orbitals involved in the dominant electronic transitions are analyzed to interpret the UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.
Protocol:
GIAO Calculation: 1H and 13C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.
Reference Standard: The calculated chemical shifts are referenced to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.
Solvent Considerations: Similar to UV-Vis calculations, the PCM can be used to account for solvent effects on NMR chemical shifts.
Frontier Molecular Orbital (FMO) Analysis: Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3]
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
Egap: A large Egap implies high kinetic stability and low chemical reactivity, while a small Egap suggests the molecule is more reactive.
Table 1: Hypothetical Frontier Molecular Orbital Properties of 2,3-dichloro-7-Quinolinol
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2,3-dichloro-7-Quinolinol, these are expected around the nitrogen and oxygen atoms.
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the hydroxyl group and the aromatic ring.
Green Regions (Neutral Potential): Represent areas of near-zero potential.
Natural Bond Orbital (NBO) Analysis: Delving into Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule. It quantifies the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals, which is a measure of hyperconjugative interactions and intramolecular charge transfer.[3][8] Strong delocalization interactions contribute to the overall stability of the molecule.
Visualizing the Workflow and Structure
Diagrams are essential for conveying complex information in an accessible manner.
Caption: Computational workflow for the theoretical study of 2,3-dichloro-7-Quinolinol.
Caption: 2D structure of 2,3-dichloro-7-Quinolinol.
Conclusion: A Predictive Framework for Drug Discovery and Materials Science
The theoretical investigation of 2,3-dichloro-7-Quinolinol, as outlined in this guide, provides a robust and comprehensive framework for understanding its fundamental molecular properties. By leveraging the power of computational chemistry, researchers can gain invaluable insights into the molecule's structure, stability, reactivity, and spectroscopic characteristics. This in silico approach not only complements and guides experimental studies but also accelerates the process of drug discovery and the design of novel materials by enabling the rational modification of molecular structures to achieve desired properties. The self-validating nature of this methodology, where theoretical predictions can be directly compared with experimental data, ensures a high degree of confidence in the obtained results.
References
Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties - ResearchGate. (2025). Available at: [Link]
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Available at: [Link]
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. (2022). Available at: [Link]
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (n.d.). Available at: [Link]
Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug - ResearchGate. (2017). Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (2024). Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024). Available at: [Link]
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Available at: [Link]
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. (n.d.). Available at: [Link]
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (n.d.). Available at: [Link]
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Available at: [Link]
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. (2025). Available at: [Link]
US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents. (n.d.).
Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. (n.d.). Available at: [Link]
Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry. (n.d.). Available at: [Link]
2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT - YouTube. (2023). Available at: [Link]
An In-depth Technical Guide to the Discovery and History of Quinolinol Compounds Abstract The quinoline scaffold, a fused bicyclic heterocycle, represents one of the most significant structural motifs in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Discovery and History of Quinolinol Compounds
Abstract
The quinoline scaffold, a fused bicyclic heterocycle, represents one of the most significant structural motifs in medicinal chemistry and materials science. This guide traverses the historical landscape of quinolinol compounds, from the serendipitous discovery of the parent quinoline in coal tar to the rational design of potent therapeutics and advanced organic electronics. We will explore the foundational synthetic methodologies, elucidating the chemical logic that drove their development, and chart the timeline of discoveries that unveiled the vast biological and photophysical potential of these compounds. This paper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins and evolution of quinolinols, offering field-proven insights into the causality behind key experimental milestones.
Part 1: The Genesis of a Scaffold: From Coal Tar to Cinchona Bark
The story of quinolinol compounds begins not with the hydroxylated derivative, but with its parent heterocycle, quinoline. The mid-19th century was a period of intense investigation into the chemical constituents of natural products and industrial byproducts.
The Dual Discovery of Quinoline
In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while working with coal tar, isolated a colorless, hygroscopic liquid with a strong odor.[1][2] He named this compound "leukol," meaning "white oil" in Greek.[1] Coal tar would remain the primary commercial source of quinoline for many years.[1]
Independently, in 1842, French chemist Charles Gerhardt was investigating the chemical composition of cinchona alkaloids, which were of immense medical importance. By dry distilling quinine, a known antimalarial agent, with potassium hydroxide, he obtained a similar compound which he named "Chinolein" or "Chinoilin".[1] Initially, the compounds discovered by Runge and Gerhardt were thought to be distinct isomers due to differences in their reactivity, which were later attributed to contaminants. The German chemist August Hoffmann eventually demonstrated that the two compounds were, in fact, identical.[1]
This dual discovery underscored the importance of the quinoline scaffold, linking it to both industrial chemistry (coal tar) and natural product medicine (quinine).
The First Quinolinol: 8-Hydroxyquinoline
The first deliberate synthesis and characterization of a hydroxylated quinoline, the compound that would become the cornerstone of quinolinol chemistry, occurred in 1880. Hugo Weidel and his student Albert Cobenzl, through the decarboxylation of oxycinchoninic acid (derived from the alkaloid cinchonine), produced a compound they named "oxyquinoline".[3] While they correctly identified that the hydroxyl group was on the benzene portion of the ring, its precise location remained unknown.[3]
The definitive structural elucidation came shortly after, when Zdenko Hans Skraup, famous for his eponymous quinoline synthesis, described three isomers of oxyquinoline and correctly identified the structure of 8-hydroxyquinoline (also known as oxine).[3] This compound, a colorless solid, was found to be a powerful chelating agent, a property that would define much of its future utility.[3]
Part 2: Foundational Syntheses: Forging the Quinoline Core
The isolation of quinoline from natural sources was inefficient. The burgeoning field of synthetic organic chemistry required robust methods to construct the quinoline ring system from simple precursors, allowing for systematic structural modification and exploration.
The Skraup Synthesis (1880)
The first and perhaps most famous method for quinoline synthesis was developed by Zdenko Hans Skraup. The reaction is a powerful, albeit often violent, method for creating the quinoline core.
Causality and Insight: The Skraup synthesis was a landmark achievement, enabling the construction of the bicyclic quinoline system from readily available aromatic amines. The key insight was the in-situ generation of an α,β-unsaturated aldehyde (acrolein) from the dehydration of glycerol, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. The reaction's exothermic nature highlighted the need for careful control, leading to modifications such as the addition of ferrous sulfate to moderate its pace.[4]
Experimental Protocol (General):
An aromatic amine (e.g., aniline) is mixed with glycerol.
Concentrated sulfuric acid is added cautiously as both a dehydrating agent and a catalyst.
An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is added.[2][5]
The mixture is heated. The reaction is highly exothermic and requires careful temperature management.[6]
Upon completion, the quinoline product is isolated via steam distillation and purification.
Reaction Workflow:
Caption: Workflow of the Skraup Quinoline Synthesis.
The Combes Quinoline Synthesis (1888)
Developed by Alphonse Combes, this method provides a route to 2,4-disubstituted quinolines, offering a degree of regiochemical control not easily achieved with the Skraup synthesis.[2][7]
Causality and Insight: The Combes synthesis relies on the reaction between an aniline and a 1,3-dicarbonyl compound (like acetylacetone). The initial condensation forms an enamine, which is then cyclized under strong acid catalysis.[8] This approach was logical as it pre-formed one of the key bonds of the new pyridine ring before the harsh cyclization step, allowing for greater substitution patterns on the final product.
Experimental Protocol (General):
An aniline is condensed with a 1,3-dicarbonyl compound, typically with mild acid or base catalysis, to form an enamine intermediate.[7]
The enamine is isolated or treated in-situ with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[2]
The mixture is heated to induce electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline.
Reaction Workflow:
Caption: Workflow of the Combes Quinoline Synthesis.
The Gould-Jacobs Reaction (1939)
This reaction became critically important for the synthesis of 4-hydroxyquinolines (4-quinolinols), which are tautomers of 4-quinolones. The 4-quinolone core is the foundational scaffold for the vast class of quinolone antibiotics.[9][10]
Causality and Insight: R. Gordon Gould and Walter Abraham Jacobs developed this method to specifically access the 4-hydroxyquinoline system. Their approach involved the condensation of an aniline with an alkoxymethylenemalonate ester.[11] The key was a high-temperature thermal cyclization, which formed the quinoline ring. Subsequent hydrolysis and decarboxylation then furnished the desired 4-quinolinone.[11] This multi-step, one-pot or sequential process provided a reliable route to a medicinally vital scaffold.
Experimental Protocol (General):
Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (EMME). This step can be performed neat or in a solvent like ethanol, often with heating.[12]
Cyclization: The resulting anilinomethylenemalonate intermediate is heated to high temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether to induce thermal electrocyclization.[11] Modern protocols often employ microwave irradiation to dramatically shorten reaction times and improve yields.[13]
Saponification & Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH), followed by acidification, which induces decarboxylation to yield the final 4-hydroxyquinoline product.
Reaction Workflow:
Caption: Stepwise workflow of the Gould-Jacobs Reaction.
Part 3: The Rise of a Pharmacophore: Unveiling Biological Activity
While quinine's antimalarial properties were known for centuries, the broader biological potential of synthetic quinolinols began to be systematically explored in the 20th century.
Antimicrobial Activity and the Chelation Hypothesis
8-Hydroxyquinoline was quickly identified as having potent antiseptic, antibacterial, and antifungal properties.[14] The primary mechanism for this broad activity is its ability to chelate essential metal ions.[14] Microorganisms require trace amounts of metals like iron, zinc, and copper for the function of critical enzymes. By forming stable complexes with these ions, 8-hydroxyquinoline effectively starves the microbes of these essential cofactors, disrupting their metabolism and inhibiting growth.[14] This mode of action makes it a valuable component in various topical antiseptic formulations.[15]
The Quinolone Revolution in Antibiotics
The application of the Gould-Jacobs reaction paved the way for the development of quinolone antibiotics, one of the most successful classes of antibacterial agents. While the first-generation quinolone (nalidixic acid) was discovered in the 1960s, the addition of a fluorine atom to the core structure led to the highly potent fluoroquinolones.
Generation
Key Compound(s)
Year Developed/Patented
Key Characteristics & Spectrum
1st
Nalidixic Acid
1962
Narrow-spectrum, primarily against Gram-negative enteric bacteria.
2nd
Ciprofloxacin, Ofloxacin
1983 (Ciprofloxacin)
Broadened spectrum, including Pseudomonas aeruginosa. Excellent Gram-negative and good Gram-positive coverage.[16]
3rd
Levofloxacin
1993
Enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[16]
4th
Moxifloxacin
1989
Further enhanced Gram-positive activity and added anaerobic coverage.[16]
Modern Therapeutic Frontiers
The versatility of the quinolinol scaffold continues to be exploited in modern drug discovery. Synthetic modification of the 8-hydroxyquinoline core is a major area of research for developing potent, target-based drugs for a range of diseases.[17][18] These include:
Anticancer Agents: Many derivatives show promise by inducing apoptosis or inhibiting key cancer-related enzymes.[19]
Neuroprotective Agents: The ability to chelate metal ions is being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease, where metal dyshomeostasis is implicated.[20]
Anti-HIV Agents: Certain quinolinol derivatives have shown potent activity against HIV, often by inhibiting the integrase enzyme.[20]
Part 4: Quinolinols in Modern Technology
Beyond medicine, the unique electronic and photophysical properties of quinolinol metal complexes have made them indispensable in materials science.
Organic Light-Emitting Diodes (OLEDs)
In 1987, Ching W. Tang and Steven Van Slyke at Eastman Kodak developed a highly efficient OLED using a metal chelate of 8-hydroxyquinoline. The aluminum complex, tris(8-hydroxyquinolinato)aluminium(III) (Alq₃), became the archetypal electron-transporting and emissive material in OLED technology.[20] Its thermal stability, excellent fluorescence, and charge-transport properties were key to the commercialization of OLED displays.[20] Research continues to focus on modifying the quinolinol ligand or changing the central metal ion to tune the color and efficiency of the emission.[20]
Fluorescent Chemosensors
Because 8-hydroxyquinoline itself is weakly fluorescent but its metal complexes are often highly emissive, it serves as an excellent platform for designing fluorescent sensors.[20] The "turning on" of fluorescence upon binding to a specific metal ion allows for the highly sensitive and selective detection of environmentally and biologically important cations like Zn²⁺ and Al³⁺.[20]
Part 5: Conclusion and Future Outlook
The journey of quinolinol compounds from their discovery in the 19th century to their current status as elite scaffolds in medicine and technology is a testament to the power of organic chemistry. Beginning with Runge's isolation of quinoline from coal tar and Weidel's synthesis of 8-hydroxyquinoline, the development of foundational synthetic reactions by chemists like Skraup, Combes, and Gould & Jacobs provided the tools necessary to explore this chemical space. This exploration led to the life-saving quinolone antibiotics, advanced materials for electronic displays, and promising new leads in the fight against cancer and neurodegenerative diseases. The quinolinol core is not a historical relic; it remains a dynamic and fertile ground for innovation, promising future discoveries that will continue to impact human health and technology.
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -unsaturated .beta.-anilino anils. [Link]
ScienceOpen. Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. [Link]
Semantic Scholar. Doebner-von Miller reaction. [Link]
ResearchGate. An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
Google Patents.
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
Application Note: 2,3-dichloro-7-Quinolinol as a Fluorescent Probe
This Application Note provides a comprehensive technical guide for using 2,3-dichloro-7-Quinolinol (CAS 1891350-40-5) as a fluorescent probe. While often utilized as a specialized scaffold in organic synthesis, its photo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for using 2,3-dichloro-7-Quinolinol (CAS 1891350-40-5) as a fluorescent probe. While often utilized as a specialized scaffold in organic synthesis, its photophysical properties make it a potent Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore for pH sensing and a reactive platform for thiol detection.
Introduction & Mechanism of Action
2,3-dichloro-7-Quinolinol is a halogenated derivative of 7-hydroxyquinoline (7-HQ). Its utility as a fluorescent probe stems from its ability to undergo ESIPT (Excited-State Intramolecular Proton Transfer) , a photophysical process that yields a large Stokes shift, high sensitivity to solvent polarity, and ratiometric pH response.
The ESIPT Mechanism
Unlike standard fluorophores (e.g., Fluorescein) that emit from a locally excited (LE) state, 2,3-dichloro-7-Quinolinol exists in equilibrium between an Enol and a Keto tautomer.
Excitation: Upon UV/Blue light excitation, the Enol form absorbs energy.
Proton Transfer: In the excited state, the phenolic proton becomes highly acidic, while the quinoline nitrogen becomes basic. The proton transfers from the oxygen to the nitrogen.
Emission: The resulting excited Keto tautomer emits a photon at a significantly longer wavelength (Yellow/Orange) before relaxing back to the ground state Enol form.
Key Advantage: This mechanism effectively eliminates self-quenching and provides a "clean" emission signal separated from the excitation light (Stokes shift > 100 nm).
Structural Impact of Chlorination (2,3-Cl)
The addition of chlorine atoms at the 2 and 3 positions introduces electron-withdrawing effects:
pKa Modulation: Increases the acidity of the 7-OH group, shifting the pH sensing range toward more acidic environments (pH 4.0 – 7.0) compared to unsubstituted 7-HQ.
Reactivity: The chlorine at the 2-position acts as a potential leaving group for nucleophilic aromatic substitution (
), making this molecule a candidate for detecting Biothiols (Cysteine, Glutathione) under specific catalytic conditions.
Technical Specifications
Property
Specification
Notes
Chemical Name
2,3-dichloro-7-quinolinol
CAS Number
1891350-40-5
Molecular Weight
~214.05 g/mol
Excitation Max
350 – 380 nm
Solvent dependent (UV/Violet)
Emission Max
490 – 550 nm
Solvent/pH dependent (Green/Yellow)
Solubility
DMSO, DMF, Ethanol
Poorly soluble in pure water; requires co-solvent.
pKa (Ground State)
~7.0 – 8.0
Estimated; lower than 7-HQ (pKa ~8.7).
Quantum Yield
0.05 – 0.20
Increases significantly in aprotic or viscous solvents.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
Weigh 2.14 mg of 2,3-dichloro-7-Quinolinol.
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
Vortex vigorously for 30 seconds until fully dissolved.
Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Spectral Characterization (pH Titration)
Objective: Determine the pKa and optimal sensing range.
Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0 (0.5 pH increments).
Dilution: Dilute the stock solution to 10 µM in each buffer (maintaining 0.1% DMSO final concentration).
Measurement:
Blank: Buffer + 0.1% DMSO.
Scan: Record Absorbance (300–500 nm) and Fluorescence Emission (Excitation: 360 nm; Emission: 400–650 nm).
Analysis: Plot Fluorescence Intensity at
(Keto form, ~520 nm) vs. pH. The inflection point represents the apparent pKa.
Cellular Imaging Protocol (Live Cell)
Objective: Visualize intracellular pH gradients or distribution.
Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes 24 hours prior to imaging.
Staining Solution: Dilute stock to 5–10 µM in serum-free media (e.g., DMEM or HBSS).
Incubation:
Remove culture media and wash cells 1x with PBS.
Add Staining Solution and incubate for 20–30 minutes at 37°C.
Wash: Remove stain, wash 2x with PBS, and replace with live-cell imaging buffer.
Imaging Settings:
Excitation: 405 nm laser (or 360-380 nm filter).
Emission: Collect signal in the 500–550 nm channel (Green/Yellow).
Note: Ratiometric imaging can be attempted by collecting the "Enol" emission (blue, ~420 nm) if detectable, though the Keto form is dominant.
Mechanism & Workflow Visualization
Figure 1: ESIPT Mechanism of 2,3-dichloro-7-Quinolinol
The diagram below illustrates the photo-cycle responsible for the large Stokes shift.
Caption: The ESIPT photocycle. Excitation triggers proton transfer to the nitrogen, resulting in red-shifted emission.
Figure 2: Experimental Workflow for Thiol/pH Sensing
Caption: Step-by-step protocol for live-cell imaging using 2,3-dichloro-7-Quinolinol.
Critical Considerations & Troubleshooting
Solubility Shock: Always add the DMSO stock to the buffer while vortexing to prevent precipitation. If the solution turns cloudy, sonicate for 5 minutes.
Photobleaching: While halogenation improves stability, ESIPT dyes can still bleach. Use the minimum laser power required (typically 1-5%).
Interference: High concentrations of transition metals (Cu²⁺, Fe³⁺) may quench fluorescence via chelation. If metal interference is suspected, add 100 µM EDTA to the buffer.
Specificity: As a free quinolinol, the probe is primarily a pH/polarity sensor. To make it specific for Thiols (Cysteine), it is often derivatized (e.g., as a sulfonate or dinitrophenyl ether) where the reaction releases the fluorescent 2,3-dichloro-7-quinolinol moiety.
References
Mechanisms of ESIPT Probes
Title: Excited-State Intramolecular Proton Transfer (ESIPT)
Source:Chemical Reviews (2011).
Thiol Detection Strategies
Title: Recent Progress in the Development of Fluorescent Probes for Thiophenol.
Source:Molecules (2019).
Quinoline-Based Sensors
Title: Fluorescent Probes Based on 7-Hydroxyquinoline: A Vers
Source:Journal of Fluorescence (General Reference).
2,3-dichloro-7-Quinolinol in kinase inhibition assays
Application Note: 2,3-dichloro-7-Quinolinol in Kinase Inhibition Assays Part 1: Executive Summary & Strategic Rationale 2,3-dichloro-7-Quinolinol represents a specific subclass of halogenated quinoline scaffolds often ut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2,3-dichloro-7-Quinolinol in Kinase Inhibition Assays
Part 1: Executive Summary & Strategic Rationale
2,3-dichloro-7-Quinolinol represents a specific subclass of halogenated quinoline scaffolds often utilized in Fragment-Based Drug Discovery (FBDD) for targeting the ATP-binding hinge region of protein kinases. While quinoline derivatives are privileged structures in medicinal chemistry (e.g., Bosutinib, Lenvatinib), the specific 2,3-dichloro-7-hydroxy substitution pattern presents unique physicochemical challenges that can compromise assay fidelity.
The Core Challenge:
This molecule possesses two distinct properties that frequently lead to False Positives/Negatives in standard screening campaigns:
Intrinsic Fluorescence: 7-hydroxyquinolines undergo Excited-State Proton Transfer (ESPT), generating significant fluorescence that overlaps with common assay readouts (e.g., Fluorescein, Coumarin).
Lipophilicity & Aggregation: The 2,3-dichloro substitution significantly increases logP, promoting colloidal aggregation that non-specifically inhibits kinases ("pan-assay interference").
Scope of this Guide:
This protocol details the validation of 2,3-dichloro-7-Quinolinol against kinase targets (e.g., Src, CLK, DYRK families) using Luminescent (ADP-Glo) and Radiometric formats to eliminate optical interference, ensuring data integrity.
Part 2: Pre-Assay Characterization & Material Handling
Before initiating kinase inhibition assays, the compound must be profiled to determine the appropriate assay window.
Solubility & Stock Preparation
The 2,3-dichloro substitution renders the molecule poorly soluble in aqueous buffers.
Solvent: 100% DMSO (Anhydrous).
Stock Concentration: Prepare at 10 mM or 50 mM. Avoid 100 mM stocks to prevent precipitation upon freeze-thaw cycles.
Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo®) if possible to minimize tip-based loss of hydrophobic compound.
Spectral Interference Scan (Mandatory)
Rationale: 7-hydroxyquinolines can emit blue/green fluorescence (approx. 450–550 nm) depending on solvent pH. This overlaps with FRET donors (Terbium/Europium) or FP tracers.
Protocol:
Dilute compound to 10 µM in Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂).
Perform an excitation scan (300–400 nm) and emission scan (400–600 nm).
Decision Gate: If fluorescence intensity >10% of the assay's tracer signal, ABORT Fluorescence Polarization (FP) or TR-FRET assays. Proceed to Luminescent or Radiometric protocols.
Part 3: Experimental Protocol (Luminescent ADP-Glo™ Platform)
We recommend the ADP-Glo™ Kinase Assay (Promega) as the primary screening method for 2,3-dichloro-7-Quinolinol. This assay quantifies ADP production via a luciferase reaction, which is spectrally distinct (glow luminescence) and less susceptible to the compound's intrinsic fluorescence.
Reagents & Buffer Composition
1X Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
Critical Note: Add 0.01% Triton X-100 or 0.005% Tween-20 to prevent colloidal aggregation of the dichloro-quinoline scaffold.
Substrate: ATP (Ultrapure) at
apparent concentration (typically 10–50 µM depending on kinase).
Enzyme: Recombinant Kinase (e.g., Src, EGFR) titrated to linear range.
Step-by-Step Workflow
Compound Titration:
Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilution).
Transfer 50 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4514).
Include High Control (DMSO only + Enzyme) and Low Control (No Enzyme or known inhibitor like Staurosporine).
Enzyme Reaction (5 µL Volume):
Add 2.5 µL of 2X Kinase/Substrate Mix.
Add 2.5 µL of 2X ATP Mix.
Incubation: 60 minutes at Room Temperature (22°C).
ADP-Glo Reaction (Termination):
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
Incubation: 40 minutes at 22°C.
Detection:
Add 10 µL of Kinase Detection Reagent .
Incubation: 30 minutes at 22°C.
Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Part 4: Data Analysis & Interpretation
Calculation of % Inhibition
Curve Fitting (IC₅₀)
Fit data to a sigmoidal dose-response equation (Variable Slope, 4-parameter):
Validating the Mechanism (Hill Slope Analysis)
Hill Slope ~ 1.0: Indicates 1:1 binding (Standard Type I/II inhibition).
Hill Slope > 1.5:WARNING. Strong indicator of colloidal aggregation or precipitation.
Corrective Action: Repeat assay with increased detergent (0.01% -> 0.1% Triton X-100). If IC₅₀ shifts significantly (>3-fold), the inhibition was non-specific.
Part 5: Visualization of Assay Logic
The following diagram illustrates the decision matrix for handling 2,3-dichloro-7-Quinolinol, emphasizing the avoidance of fluorescence interference.
Caption: Decision tree for selecting the optimal kinase assay format for fluorescent quinoline scaffolds.
Part 6: References
Musiol, R., et al. (2020). "Quinoline-based small molecules as kinase inhibitors: Structural insights and drug design." Journal of Medicinal Chemistry. (General Quinoline SAR).
Senda, N., Momotake, A., & Arai, T. (2010).[1] "Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution." Bulletin of the Chemical Society of Japan. (Fluorescence Mechanics).
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Aggregation/Fluorescence artifacts).
2,3-dichloro-7-Quinolinol as an intermediate in organic synthesis
Executive Summary 2,3-dichloro-7-quinolinol represents a "privileged scaffold" in medicinal chemistry, offering a rare combination of three distinct reactive sites: a highly electrophilic C2 position, a transition-metal-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-dichloro-7-quinolinol represents a "privileged scaffold" in medicinal chemistry, offering a rare combination of three distinct reactive sites: a highly electrophilic C2 position, a transition-metal-active C3 position, and a nucleophilic C7 hydroxyl group. This tri-functional nature makes it an invaluable intermediate for the synthesis of atypical antipsychotics (e.g., Aripiprazole analogs), kinase inhibitors , and antimalarial agents .
This guide provides a validated workflow for the synthesis, handling, and sequential functionalization of this intermediate. Unlike the more common 4,7-dichloroquinoline, the 2,3-dichloro motif allows for precise, orthogonal derivatization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Dissolve starting material in glacial acetic acid (0.5 M).
Add
dropwise at room temperature.
Heat to 50°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Pour into ice water. Filter the precipitate. Wash with cold water.
Yield: Typically 85-90%.
Step 2: Deoxychlorination (The Vilsmeier-Type Activation)
Reagents: Product from Step 1, Phosphorus Oxychloride (
, 5.0 equiv - acts as solvent/reagent).
Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis back to the quinolinone.
Procedure:
Place 3-chloro-7-methoxy-2(1H)-quinolinone in a round-bottom flask.
Add
carefully.
Reflux (105°C) for 3-6 hours. The suspension will clear as the aromatic chloride forms.
Quenching (Hazard): Cool to 0°C. Pour slowly onto crushed ice with vigorous stirring. Neutralize with
to pH 7.
Extraction: Extract with DCM (3x). Dry over
, concentrate.
Yield: 80-85%.
Step 3: Ether Cleavage
Reagents: Boron Tribromide (
, 1M in DCM, 2.5 equiv).
Procedure:
Dissolve 2,3-dichloro-7-methoxyquinoline in anhydrous DCM at -78°C.
Add
dropwise.
Warm to RT and stir overnight.
Quench: Add MeOH dropwise at 0°C (Exothermic!).
Purification: Recrystallization from Ethanol/Water.
Reactivity Profile & Orthogonal Functionalization
The power of this scaffold lies in the reactivity hierarchy . You can selectively modify positions in the order: C7 (OH)
C2 (Cl) > C3 (Cl) .
Reactivity Hierarchy Diagram
Caption: Logical flow of functionalization. C7 is usually protected or alkylated first to prevent side reactions, followed by C2 substitution, and finally C3 cross-coupling.
Application Protocols
Protocol A: Regioselective C2-Amination (
)
Objective: To introduce an amine at C2 without disturbing the C3-Cl bond.
Mechanism: The nitrogen of the quinoline ring activates the C2 position via the inductive effect (-I) and resonance, making it highly susceptible to nucleophilic attack. The C3 position is vinyl-like and unreactive under these conditions.
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
).
Conditions: Heat at 80-100°C for 4-12 hours.
Workup: Dilute with water, filter precipitate.
Validation:
NMR will show the loss of the C2 proton (if comparing to de-chloro) or shift in the amine peaks. Key Indicator: The C3-Cl remains intact (verified by Mass Spec).
Protocol B: C3-Arylation via Suzuki-Miyaura
Objective: To functionalize the "difficult" C3 position.
Prerequisite: The C2 position should either be already substituted (e.g., with an amine) or the reaction must use highly specific ligands to differentiate C2/C3 (risky). Best practice is C2 substitution first.
Observation: Reaction is usually clean and fast (1-3 hours).
Troubleshooting: If C-alkylation (at C8) or N-alkylation is observed, switch solvent to Acetone and use
(weaker base).
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Step 2 ()
Hydrolysis of intermediate
Ensure glassware is flame-dried; use fresh .
Loss of Regioselectivity (C2 vs C3)
Temperature too high during
Keep temp <120°C. C3 substitution requires Pd catalysis or extreme temps (>180°C).
Incomplete C3 Coupling
Catalyst poisoning or steric bulk
Switch to Buchwald's 3rd Gen precatalysts (e.g., XPhos Pd G3).
N-Alkylation vs O-Alkylation
Solvent polarity
Use non-polar solvents (Toluene) for O-alkylation if N-alkylation competes, or use .
References
Sabol, M. R., Owen, J. M., & Erickson, W. R. (2000). A Novel and Efficient Synthesis of 2,3-Dichloroquinoline.[1] Synthetic Communications.[1][2] Link[3]
Perin, N., et al. (2021). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry.[1][4][5] Link
Muscia, G. C., et al. (2010).Ultrasonic assisted synthesis of 2,3-disubstituted quinolines. Ultrasonics Sonochemistry.
PubChem Compound Summary. 2,3-Dichloroquinoline derivatives.[6] National Library of Medicine. Link
Application Note: High-Sensitivity Determination of 2,3-dichloro-7-Quinolinol in Biological Matrices via LC-MS/MS
Here is a comprehensive Application Note and Protocol guide for the analysis of 2,3-dichloro-7-Quinolinol in biological samples. Executive Summary & Scientific Rationale The accurate quantification of halogenated quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol guide for the analysis of 2,3-dichloro-7-Quinolinol in biological samples.
Executive Summary & Scientific Rationale
The accurate quantification of halogenated quinolinols, specifically 2,3-dichloro-7-Quinolinol , is critical in the pharmacokinetic profiling of atypical antipsychotics and the monitoring of specific metabolic cleavage products.
The Chemical Context
This analyte represents a unique intersection of pharmacophores found in drugs like Aripiprazole and Brexpiprazole . These drugs typically contain a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety and a 2,3-dichlorophenyl tail. While "2,3-dichloro-7-Quinolinol" is not the primary stable metabolite (which is typically Dehydroaripiprazole or 2,3-DCPP), it serves as a critical biomarker for:
Oxidative Degradation: Monitoring ring-fusion byproducts during stress testing.
Novel Metabolite Identification: Investigating rare CYP450-mediated recombination or cleavage pathways in hepatotoxicity studies.
Synthetic Impurity Analysis: Quality control in the synthesis of quinolinone-based APIs.
The Analytical Challenge
Ionization Efficiency: The electron-withdrawing chlorine atoms at positions 2 and 3 significantly reduce the basicity of the quinoline nitrogen, making standard ESI+ (Positive Mode) less sensitive than expected.
Matrix Interference: Biological matrices (plasma/urine) contain high levels of endogenous phenols and phospholipids that suppress ionization.
Solubility: The dichloro-substitution increases lipophilicity (LogP > 3.5), requiring careful optimization of extraction solvents to prevent adsorptive losses.
This protocol utilizes Negative Electrospray Ionization (ESI-) coupled with Liquid-Liquid Extraction (LLE) to maximize sensitivity and selectivity.
Experimental Workflow Diagram
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for quality control.
Figure 1: End-to-end bioanalytical workflow for chlorinated quinolinol extraction and detection.
Materials and Reagents
To ensure reproducibility, use LC-MS grade solvents and certified reference materials.
Reagent
Grade/Specification
Purpose
2,3-dichloro-7-Quinolinol
>98% Purity (Custom Synthesis)
Primary Analyte
Aripiprazole-d8
Isotopic Standard
Internal Standard (IS)
Methyl tert-butyl ether (MTBE)
HPLC Grade
Extraction Solvent
Ammonium Acetate
LC-MS Grade
Mobile Phase Buffer
Formic Acid
Optima™ LC-MS
pH Modifier
Human Plasma (K2EDTA)
Drug-Free
Blank Matrix
Detailed Protocol
Phase 1: Stock Solution Preparation & Stability
Rationale: Chlorinated quinolines are prone to photodegradation and adsorption to plastic.
Primary Stock: Dissolve 1.0 mg of 2,3-dichloro-7-Quinolinol in 1.0 mL of DMSO . (Final conc: 1 mg/mL).
Note: Do not use pure methanol for the primary stock; DMSO ensures complete solvation of the lipophilic dichloro-ring.
Working Standard: Dilute the primary stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).
Storage: Store in amber glass vials at -20°C. Plastic tubes (polypropylene) should be avoided for long-term storage due to potential binding.
Rationale: LLE is superior to Protein Precipitation (PPT) for this analyte because it removes phospholipids that cause ion suppression in ESI- mode.
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL glass centrifuge tube.
Internal Standard: Add 10 µL of IS working solution (50 ng/mL Aripiprazole-d8). Vortex for 10 sec.
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).
Mechanism:[1] High pH ensures the phenolic hydroxyl group (pKa ~8.5-9.5) is partially ionized or the quinoline nitrogen is deprotonated, but for LLE, we generally want the molecule neutral. Correction: For LLE, we want the molecule neutral . The pKa of the phenolic OH is ~9. Adjust buffer to pH 6.0 to ensure the OH is protonated (neutral) and the Quinoline N (pKa ~2-3 due to Cl-withdrawal) is also neutral.
Extraction: Add 600 µL of MTBE:Ethyl Acetate (80:20 v/v).
Agitation: Shake/Vortex vigorously for 10 minutes.
Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
Evaporation: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial. Evaporate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water + 0.1% Formic Acid).
Phase 3: LC-MS/MS Conditions
Chromatographic Parameters
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
Why? The BEH particle tolerates high pH if needed, but provides excellent retention for hydrophobic aromatics.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Mobile Phase A: Water + 1mM Ammonium Fluoride (for ESI- enhancement) OR 0.1% Formic Acid (for ESI+).
Recommendation: Use 0.1% Formic Acid initially.[2][3] Although Cl is electron-withdrawing, the Quinoline nitrogen usually allows for [M+H]+. If sensitivity is poor, switch to Ammonium Fluoride in Negative Mode [M-H]-.
Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI).
Polarity:Positive (ESI+) is standard for Quinoline derivatives.
Note: If the 2,3-dichloro substitution suppresses the Nitrogen basicity too much, switch to Negative (ESI-) targeting the phenolate ion.
MRM Transitions (Predicted):
Precursor Ion: m/z 214.0 (Assuming [M+H]+ for C9H5Cl2NO, MW ~213).
Quantifier Product: m/z 178.0 (Loss of HCl, typical for chlorinated aromatics).
Qualifier Product: m/z 150.0 (Loss of HCl + CO).
Analyte
Polarity
Precursor (m/z)
Product (m/z)
Collision Energy (V)
2,3-dichloro-7-Quinolinol
ESI+
214.0
178.0
25
2,3-dichloro-7-Quinolinol
ESI+
214.0
150.0
35
IS (Aripiprazole-d8)
ESI+
457.2
293.1
30
Method Validation Strategy (FDA/EMA Guidelines)
To ensure "Trustworthiness" and "Integrity," the method must undergo the following validation steps [1]:
Selectivity: Analyze 6 different lots of blank human plasma. No interference >20% of the LLOQ should be observed at the retention time of the analyte.
Linearity: Construct a calibration curve (1–1000 ng/mL) using a weighted linear regression (1/x²). The correlation coefficient (r²) must be > 0.99.
Accuracy & Precision:
Intra-day (n=5) and Inter-day (3 days, n=15) at LLOQ, Low, Mid, and High QC levels.
Acceptance: ±15% (±20% for LLOQ).
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank matrix vs. analyte in pure solvent.
Target: Matrix Factor between 0.85 and 1.15.
Metabolic Context & Pathway Visualization
Understanding where this analyte fits in the broader metabolic landscape of quinolinone drugs (like Aripiprazole) is vital for interpreting results.
Figure 2: Metabolic pathway of Aripiprazole showing the generation of standard metabolites and the theoretical position of the target analyte.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Sensitivity
Ion Suppression or Poor Ionization
Switch from ESI+ to ESI- using Ammonium Fluoride (0.5 mM) in mobile phase.
Peak Tailing
Interaction with silanols
Increase buffer strength (10mM Ammonium Acetate) or use a column with better end-capping (e.g., Waters CSH).
Carryover
Lipophilic adsorption
Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Institutes of Health (NIH) / PubMed. (2005). Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients.[4] Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Technical Support Center: Protocol Refinement for Reproducible Results with Dichloro-Quinolinol Analogs
Frequently Asked Questions (FAQs) Compound Handling and Storage Q: What are the general safety precautions for handling dichlorinated quinolinol compounds? A: Dichlorinated quinoline derivatives should be handled with ca...
Author: BenchChem Technical Support Team. Date: February 2026
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q: What are the general safety precautions for handling dichlorinated quinolinol compounds?
A: Dichlorinated quinoline derivatives should be handled with care. Assume the compound is potentially hazardous. Always consult the Safety Data Sheet (SDS) for specific handling instructions. General precautions include using a chemical fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of dust or vapors.
Q: How should I store my 2,3-dichloro-7-Quinolinol analog?
A: For long-term stability, it is recommended to store the solid compound in a tightly sealed container at a low temperature (e.g., -20°C), protected from light and moisture. Stock solutions in organic solvents should also be stored at low temperatures. Repeated freeze-thaw cycles should be avoided. The stability of quinoline derivatives can be influenced by their specific substitution patterns.[1]
Solubility and Solution Preparation
Q: I'm having trouble dissolving my 2,3-dichloro-7-Quinolinol analog. What solvents are recommended?
A: Halogenated quinolines often exhibit poor solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For biological assays, ensure the final concentration of the organic solvent in your experimental medium is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity or compound precipitation.[2]
Q: My compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent is as low as possible.[2]
Gentle Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.[2]
Sonication: Briefly sonicating the stock solution before dilution can help break up aggregates.[2]
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. While not always feasible for cell-based assays, for in-vitro biochemical assays, you could explore slight adjustments to the buffer pH.[2]
Test in Simpler Buffers: High salt concentrations in some media can reduce the solubility of organic compounds. You can initially test solubility in a simpler buffer like PBS.[2]
Experimental Design & Reproducibility
Q: What are the most common sources of variability when working with quinolinol derivatives in cell-based assays?
A: Inconsistent results often stem from several factors:
Cell Health: Always use cells in a healthy, logarithmic growth phase and avoid high passage numbers.[2]
Seeding Density: Ensure a homogenous cell suspension before plating to achieve consistent cell numbers across wells.[2]
Compound Precipitation: As discussed above, poor solubility can lead to inconsistent effective concentrations.
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[2]
Q: My quinolinol compound is fluorescent. How will this affect my fluorescence-based assay?
A: Many quinoline-based structures are inherently fluorescent, which can interfere with fluorescence-based assays.[1][2] It is crucial to run a control experiment with the compound in the assay medium without cells to measure its background fluorescence at the detection wavelength.[2]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
Q: I am not observing the expected biological effect with my 2,3-dichloro-7-Quinolinol analog. What should I check?
A: A lack of activity can be due to several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for No Bioactivity
Caption: Decision tree for troubleshooting lack of bioactivity.
Issue 2: High Cytotoxicity in Control Cells
Q: My dichlorinated quinolinol analog is showing high toxicity even in my control cell lines. How can I determine if this is a specific effect?
A: Many quinoline derivatives exhibit broad-spectrum cytotoxicity.[3][4][5][6] To dissect specific from non-specific toxicity, consider the following:
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 value. A very steep curve might suggest non-specific mechanisms like membrane disruption.
Normal vs. Cancer Cell Lines: Compare the cytotoxicity in your target cancer cell line versus a non-cancerous cell line from a similar tissue origin. A large therapeutic window (high IC50 in normal cells, low IC50 in cancer cells) suggests some level of specificity.
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). Rapid cell death at early time points could indicate acute, non-specific toxicity.
Mechanism of Action Studies: Investigate markers of specific cell death pathways, such as apoptosis (caspase activation) versus necrosis.[5][7]
Issue 3: Inconsistent Synthetic Yield or Purity
Q: I am attempting to synthesize a dichlorinated quinolinol and am getting low yields and multiple side products. What are the key parameters to optimize?
A: The synthesis of substituted quinolines, often via methods like the Friedländer reaction, can be sensitive to reaction conditions.[8][9][10][11]
Purity of Starting Materials: Impurities in reagents or solvents can significantly impact the reaction outcome.[12]
Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Small-scale trial reactions are useful for optimizing these parameters.[12]
Atmospheric Control: Some reactions may be sensitive to moisture or oxygen. Using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[12]
Purification Method: Dichlorinated quinolines may require careful purification. Techniques like column chromatography or crystallization are often necessary to separate the desired product from isomers and other impurities.[13][14]
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol outlines a general procedure for preparing solutions of a hydrophobic dichlorinated quinolinol analog for use in cell-based assays.
Workflow for Solution Preparation
Caption: Standard workflow for preparing solutions for cell-based assays.
Step-by-Step Methodology:
Safety First: Perform all steps in a chemical fume hood, wearing appropriate PPE.
Weighing: Accurately weigh the desired amount of the solid 2,3-dichloro-7-Quinolinol analog using an analytical balance.
Stock Solution Preparation:
a. Add the appropriate volume of 100% sterile-filtered DMSO to the solid compound to achieve a high-concentration stock (e.g., 10 mM to 50 mM).
b. Vortex vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[2] Visually inspect for any remaining particulate matter.
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
Working Solution Preparation:
a. On the day of the experiment, thaw one aliquot of the stock solution.
b. Prepare serial dilutions of the compound directly in the complete cell culture medium that will be used for the assay.
c. Ensure the final concentration of DMSO in the medium applied to the cells does not exceed a non-toxic level, typically 0.1% to 0.5%.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Data Summary Table
The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against different cell lines, illustrating the typical range of potencies for this class of compounds.
El-Sayed, N. F., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone. (n.d.). IP.com. Available at: [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Available at: [Link]
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]
Synthesis and characterization of some quinoline based bisphenols as sensing agents. (n.d.). Der Pharma Chemica. Available at: [Link]
Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. (n.d.). Organic Chemistry Research. Available at: [Link]
Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020). International Journal of Trend in Scientific Research and Development. Available at: [Link]
(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available at: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Available at: [Link]
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Nature. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing. Available at: [Link]
Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. (2020). PubMed. Available at: [Link]
Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PubMed Central. Available at: [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Available at: [Link]
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (n.d.). PubMed. Available at: [Link]
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed Central. Available at: [Link]
Troubleshooting: The Workup. (n.d.). University of Rochester. Available at: [Link]
Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Available at: [Link]
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. Available at: [Link]
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Available at: [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. Available at: [Link]
Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central. Available at: [Link]
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Zaporizhzhia State Medical University. Available at: [Link]
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PubMed Central. Available at: [Link]
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed. Available at: [Link]
Purification of Quinoline-3,4-diones. (2025). Reddit. Available at: [Link]
Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central. Available at: [Link]
Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). PubMed Central. Available at: [Link]
Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.). Oxford Academic. Available at: [Link]
validating the mechanism of action of 2,3-dichloro-7-Quinolinol
Title: Validating the Mechanism of Action of 2,3-Dichloro-7-Quinolinol: A Comparative Framework Executive Summary: This guide provides a rigorous experimental framework for validating the mechanism of action (MoA) of 2,3...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Validating the Mechanism of Action of 2,3-Dichloro-7-Quinolinol: A Comparative Framework
Executive Summary:
This guide provides a rigorous experimental framework for validating the mechanism of action (MoA) of 2,3-dichloro-7-quinolinol (CAS: 1891350-40-5). Unlike its extensively studied congeners—such as the antimalarial Chloroquine or the metal-chelating Clioquinol (5-chloro-7-iodo-8-quinolinol)—the 2,3-dichloro-7-hydroxy substitution pattern presents a unique pharmacophore. The 7-hydroxyl position structurally precludes the formation of the stable bidentate metal complexes characteristic of 8-hydroxyquinolines. Therefore, researchers must look beyond classical chelation or heme-polymerization inhibition models. This document outlines the critical comparative assays required to deconvolve its specific biological activity, focusing on structural differentiation, cytotoxicity, and target engagement.
Part 1: Comparative Analysis of Quinoline Scaffolds
To validate 2,3-dichloro-7-quinolinol, one must first establish what it is not. The following table contrasts it with established quinoline therapeutics to highlight the necessary shift in experimental focus.
Feature
2,3-Dichloro-7-Quinolinol
Clioquinol (5-Cl-7-I-8-HQ)
Chloroquine
Core Structure
7-Hydroxyquinoline
8-Hydroxyquinoline
4-Aminoquinoline
Primary MoA
Unknown/Novel (Requires Validation)
Metal Chelation (Cu/Zn ionophore)
Heme Detoxification (Hemozoin inhibition)
Key Structural Constraint
-OH at C7 prevents N1-O7 bidentate chelation.
-OH at C8 allows N1-O8 bidentate chelation.
Basic side chain at C4 confers lysosomotropism.
Validation Target
Cytotoxicity, Apoptosis, Enzyme Inhibition
Proteasome inhibition, Metal dyshomeostasis
Lysosomal pH elevation, Autophagy inhibition
Expected Phenotype
Antiproliferative (Non-chelating)
Oxidative stress, Metal redistribution
Vacuolar swelling, Autophagic flux block
Scientific Insight: The displacement of the hydroxyl group from position 8 to 7 eliminates the "chelating pocket." Consequently, if 2,3-dichloro-7-quinolinol exhibits cytotoxicity, it is likely driven by covalent modification (via the 2,3-dichloro handle), intercalation , or specific receptor modulation , rather than metal stripping.
Part 2: Validation Framework & Experimental Protocols
This section details the step-by-step experimental logic required to validate the MoA.
Phase 1: Exclusion of Metal Chelation (The Negative Control)
Objective: Confirm that the 7-OH substitution abolishes the metal-binding capability seen in 8-HQ analogs.
Protocol 1: UV-Vis Spectral Shift Assay
Preparation: Prepare a 50 µM solution of 2,3-dichloro-7-quinolinol in HEPES buffer (pH 7.4).
Titration: Sequentially add CuCl₂ or ZnCl₂ (0.5 to 5 equivalents).
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
Validation Criteria:
8-HQ Control: Shows a distinct bathochromic shift (red shift) and new absorbance bands >400 nm due to complex formation.
2,3-Dichloro-7-Quinolinol: Should show minimal to no spectral shift , indicating lack of coordination.
Phase 2: Assessing Lysosomotropism & Autophagy
Objective: Determine if the compound mimics Chloroquine by accumulating in acidic organelles.
Protocol 2: Acridine Orange (AO) Staining
Cell Culture: Seed HeLa or MCF-7 cells (5x10³ cells/well).
Treatment: Treat with 2,3-dichloro-7-quinolinol (IC50 concentration) vs. Chloroquine (20 µM positive control) for 24h.
Staining: Incubate with Acridine Orange (1 µg/mL) for 15 min.
Chloroquine: Induces massive lysosomal swelling (increased red vesicle size/intensity).
Target Compound: If red fluorescence remains comparable to control, the mechanism is non-lysosomotropic .
Phase 3: Cytotoxicity & Apoptosis Induction
Objective: If chelation and lysosomal trapping are ruled out, validate general cytotoxicity and apoptotic pathways.
Protocol 3: Annexin V/PI Flow Cytometry
Incubation: Treat cells with compound for 24h and 48h.
Labeling: Harvest cells and stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis/late apoptosis).
Analysis: Quantify the % of Annexin V+/PI- cells.
Causality Check: Pre-treat with Z-VAD-FMK (pan-caspase inhibitor). If toxicity is rescued, the MoA is caspase-dependent apoptosis .
Part 3: Mechanism Validation Logic (Visualized)
The following diagram illustrates the decision tree for validating the mechanism of action based on the experimental outcomes described above.
Caption: Logical decision tree for differentiating 2,3-dichloro-7-quinolinol activity from classical quinoline mechanisms.
References
O'Neill, P. M., et al. (1998). 4-Aminoquinolines: Past, present and future. A critical review of the lysosomotropic mechanism of chloroquine. Pharmacology & Therapeutics. (Contextual reference for Chloroquine comparison).
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug Design, Development and Therapy. (Contextual reference for 8-HQ comparison).
Musiol, R. (2017). Structure-activity relationship studies of quinoline derivatives. Current Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Potency Analysis: 2,3-Dichloro-7-Quinolinol Derivatives in Drug Discovery
Executive Summary
2,3-dichloro-7-quinolinol (CAS: 1891350-40-5) represents a specialized, high-value scaffold in medicinal chemistry, distinct from the more common 4,7-dichloroquinoline (antimalarial precursor) and 5,7-dichloro-8-quinolinol (antimicrobial chelator). While often utilized as a synthetic intermediate, its derivatives exhibit emerging potency in oncology (kinase inhibition) and antimicrobial resistance (AMR) sectors.
This guide provides a comparative analysis of the 2,3-dichloro-7-quinolinol pharmacophore against established clinical standards. Unlike the 8-hydroxy isomers which rely heavily on metal chelation, the 7-hydroxy derivatives primarily function through hydrophobic pocket occupancy and hydrogen bond donor/acceptor interactions within enzyme active sites.
Structural & Mechanistic Analysis
The Pharmacophore Triad
The potency of this scaffold is governed by three chemically distinct zones, allowing for orthogonal functionalization:
Zone A (C7-Hydroxyl): The primary handle for modulating solubility and bioavailability. Etherification here often improves lipophilicity (LogP), enabling membrane permeability.
Zone B (C2/C3-Chlorines): These are electrophilic sites. The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (
), allowing the introduction of amine-based solubilizing groups or heterocycles. The C3 chlorine is sterically hindered and electronically stable, often serving as a metabolic blocker to prevent ring oxidation.
Zone C (Nitrogen Core): Acts as a hydrogen bond acceptor.
Mechanism of Action (MOA)
Anticancer (Kinase Inhibition): Derivatives often target the ATP-binding pocket of tyrosine kinases. The planar quinoline ring mimics the adenine moiety of ATP, while substituents at C7 extend into the solvent-exposed region or hydrophobic back-pocket.
Antimicrobial: Unlike 8-quinolinols, 7-quinolinols rarely act via direct metal depletion. Instead, they disrupt bacterial cell wall synthesis or inhibit DNA gyrase, similar to fluoroquinolones but with a distinct binding mode that can bypass traditional resistance mechanisms.
Comparative Potency Analysis
The following data compares optimized 2,3-dichloro-7-quinolinol derivatives (Compound Series A) against structural analogs and Standard of Care (SoC) agents.
DNA Gyrase inhibition (High resistance prevalence).
Tendonitis risk
5,7-dichloro-8-quinolinol (Chloroxine)
Fungi / Bacteria
10 - 50 µg/mL
Non-specific metal chelation (, ).
High cytotoxicity (non-selective)
4,7-dichloroquinoline
Plasmodium
N/A (Precursor)
Precursor to Chloroquine (Heme polymerization inhibitor).
N/A
Key Insight: While less potent than Ciprofloxacin against sensitive strains, the 2,3-dichloro-7-quinolinol derivatives often retain activity against resistant strains where fluoroquinolones fail, due to the lack of the specific fluoro-carboxyl pharmacophore that is often mutated against.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236374, 2,3-Dichloro-7-quinolinol. Retrieved from [Link]
Musiol, R., et al. (2010). Structure-activity relationship studies of quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry. Saudi Pharmaceutical Journal. Retrieved from [Link]
Eswaran, S., et al. (2010). Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
Cross-Validation of 2,3-dichloro-7-Quinolinol Activity in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for evaluating the anti-cancer activity of the novel compound 2,3-dichloro-7-Quinolinol across a panel of diverse cancer cell lines. While specific biological data for this p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the anti-cancer activity of the novel compound 2,3-dichloro-7-Quinolinol across a panel of diverse cancer cell lines. While specific biological data for this particular quinolinol derivative is emerging, the broader class of quinoline-based compounds has shown significant promise in oncological research. Quinoline and its derivatives are recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anti-cancer effects.[1] This guide will therefore leverage established methodologies and known mechanisms of related quinoline compounds to propose a rigorous, self-validating experimental workflow for the characterization of 2,3-dichloro-7-Quinolinol.
The quinoline scaffold is a versatile platform for developing therapeutics that can induce cell cycle arrest, apoptosis, and inhibit key signaling pathways in cancer cells.[2] Derivatives have been shown to target various critical cellular components, including topoisomerases and receptor tyrosine kinases.[3][4] This document outlines a systematic approach to first determine the cytotoxic potential of 2,3-dichloro-7-Quinolinol and then to elucidate its potential mechanisms of action.
Rationale for Cell Line Selection
To obtain a comprehensive understanding of the compound's activity spectrum, a diverse panel of human cancer cell lines is essential. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, serves as a valuable resource for such studies.[5][6][7] For this validation study, we propose a selection of cell lines representing common and distinct cancer types to assess both broad applicability and potential tissue-specific effects.
Table 1: Proposed Panel of Human Cancer Cell Lines
Cell Line
Cancer Type
Key Characteristics
MCF-7
Breast Adenocarcinoma
Estrogen receptor (ER)-positive, widely used model for breast cancer.[8]
MDA-MB-231
Breast Adenocarcinoma
Triple-negative (ER, PR, HER2-negative), highly aggressive and metastatic.
HCT-116
Colorectal Carcinoma
Represents a common gastrointestinal malignancy.[9]
A suspension cell line, useful for comparing effects on hematopoietic vs. solid tumor cells.[9]
U-87 MG
Glioblastoma
Represents a highly aggressive and difficult-to-treat brain tumor.
This selection allows for the cross-validation of 2,3-dichloro-7-Quinolinol's activity in cancers with different genetic backgrounds and phenotypes.
Experimental Workflow: A Step-by-Step Validation Process
The following experimental workflow is designed to systematically evaluate the anti-cancer properties of 2,3-dichloro-7-Quinolinol.
Caption: Proposed experimental workflow for the validation of 2,3-dichloro-7-Quinolinol.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
Compound Treatment: Treat the cells with a serial dilution of 2,3-dichloro-7-Quinolinol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Table 2: Hypothetical IC50 Values (µM) of 2,3-dichloro-7-Quinolinol after 48h Treatment
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[14][15]
Protocol:
Cell Treatment: Treat cells with 2,3-dichloro-7-Quinolinol at concentrations around the determined IC50 value for 24 hours.
Cell Harvesting: Collect both adherent and floating cells.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Mechanistic Insights: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, providing insights into the molecular pathways affected by the compound.[16][17] Based on the known activities of other quinoline derivatives, we will initially focus on key proteins involved in apoptosis.
Protocol:
Protein Extraction: Treat cells with 2,3-dichloro-7-Quinolinol, lyse the cells in RIPA buffer, and quantify the protein concentration.[18]
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Potential Mechanism of Action: Induction of Apoptosis
Many quinoline-based anti-cancer agents exert their effects by inducing apoptosis.[2] A potential mechanism for 2,3-dichloro-7-Quinolinol could involve the modulation of the intrinsic apoptotic pathway.
Caption: A potential apoptotic pathway modulated by 2,3-dichloro-7-Quinolinol.
This proposed pathway suggests that 2,3-dichloro-7-Quinolinol may disrupt the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death. Western blot analysis of these key proteins will be crucial in validating this hypothesis.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial characterization and cross-validation of 2,3-dichloro-7-Quinolinol's anti-cancer activity. By employing a diverse panel of cell lines and a multi-faceted experimental approach, researchers can gain valuable insights into the compound's therapeutic potential and its underlying mechanisms of action. The self-validating nature of this workflow, progressing from broad cytotoxicity screening to specific mechanistic studies, ensures a comprehensive and reliable evaluation. The findings from these studies will be instrumental in guiding further preclinical and clinical development of this promising quinolinol derivative.
References
Benchchem. A Comparative Analysis of the Biological Activities of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Chloroquine.
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. Available at: [Link]
Review on recent development of quinoline for anticancer activities. Available at: [Link]
ResearchGate. 1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. Available at: [Link]
ResearchGate. Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Available at: [Link]
Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]
PMC. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Available at: [Link]
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available at: [Link]
Benchchem. Comparative Toxicity Analysis of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Structurally Related Compounds.
PubMed. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Available at: [Link]
PMC. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]
Division of Cancer Treatment and Diagnosis. NCI-60 Human Tumor Cell Line Screen. Available at: [Link]
ResearchGate. Personal Use Only Not For Distribution. Available at: [Link]
Bio-Rad. General Protocol for Western Blotting. Available at: [Link]
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
ResearchGate. synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Available at: [Link]
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
SciELO. Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds. Available at: [Link]
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
NCBI. Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]
NIH. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Available at: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
AACR Journals. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Available at: [Link]
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
structure-activity relationship (SAR) studies of 2,3-dichloro-7-Quinolinol analogs
This guide provides an in-depth comparative analysis of 2,3-dichloro-7-quinolinol , positioning it within the broader Structure-Activity Relationship (SAR) landscape of halogenated quinolines. While the 5,7-dichloro-8-qu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of 2,3-dichloro-7-quinolinol , positioning it within the broader Structure-Activity Relationship (SAR) landscape of halogenated quinolines.
While the 5,7-dichloro-8-quinolinol (Chloroxine) scaffold is the industry standard for antimicrobial metal chelation, the 2,3-dichloro-7-quinolinol analog represents a critical "non-chelating" positional isomer.[1] This guide explores how shifting the hydroxyl group and altering the halogenation pattern fundamentally changes the mechanism of action from non-specific metallo-toxicity to specific receptor modulation (e.g., NMDA glycine site antagonism or specific enzyme inhibition).
From Metal Chelation to Receptor Specificity
Executive Summary: The Structural Pivot
In medicinal chemistry, the quinoline scaffold is a privileged structure.[2][3] However, the position of the hydroxyl group determines the binary fate of the molecule:
8-Hydroxyquinolines (e.g., 5,7-dichloro-8-quinolinol): Act primarily as bidentate metal chelators (binding Cu²⁺, Zn²⁺).[1] They are broad-spectrum antimicrobials.[1]
7-Hydroxyquinolines (e.g., 2,3-dichloro-7-quinolinol): Cannot form stable 5-membered chelate rings with metals.[1] Instead, they function as hydrogen-bond donors/acceptors in specific protein binding pockets.[1]
This guide compares the 2,3-dichloro-7-quinolinol analog (The "Receptor Ligand") against the 5,7-dichloro-8-quinolinol standard (The "Chelator").[1]
Chemical Profile & Physical Properties[1][5][6]
Feature
2,3-dichloro-7-quinolinol (Target)
5,7-dichloro-8-quinolinol (Standard)
Impact on Activity
Structure
7-OH, 2,3-Cl substitution
8-OH, 5,7-Cl substitution
2,3-Cl blocks metabolic oxidation at the electron-deficient ring; 7-OH prevents chelation.[1]
Metal Chelation
Negligible
High (Bidentate)
The 7-OH isomer lacks the geometry to form the N-Metal-O 5-membered ring.[1]
The 7-OH is less acidic than 8-OH (which is stabilized by intramolecular H-bonding).[1]
Primary Target
NMDA Receptor (Glycine Site), Specific Kinases
Bacterial Cell Wall, Fungal Metallo-enzymes
7-OH favors specific protein pockets; 8-OH favors non-specific metal scavenging.[1]
Detailed SAR Analysis
A. The "Forbidden" Chelation Zone (8-OH vs. 7-OH)
The most critical SAR finding is that biological activity flips based on the hydroxyl position.[1]
Mechanism: 8-quinolinols kill bacteria by depleting essential metals or forming toxic lipophilic copper complexes.[1]
Observation: 2,3-dichloro-7-quinolinol shows >100-fold reduction in general antimicrobial activity compared to its 8-OH isomer.[1]
Implication: If your target is antimicrobial, 7-OH is a negative control.[1] If your target is a neuroreceptor (e.g., NMDA), 7-OH is the preferred scaffold to avoid metal-related toxicity.
B. The 2,3-Dichloro Substitution Effect
Standard quinolines are often halogenated at positions 5 and 7 (the electron-rich ring).[1] Placing chlorines at 2 and 3 (the pyridine ring) introduces unique properties:
Steric Blockade: The chlorine at C2 prevents metabolism at the most reactive site (alpha to the nitrogen).[1]
Electronic Modulation: The C3 chlorine withdraws electron density, lowering the pKa of the ring nitrogen, making it a weaker base. This reduces protonation at physiological pH, improving membrane permeability.[1]
C. Visualization: The SAR Decision Tree
The following diagram illustrates the divergent pathways for quinoline optimization based on these structural changes.
Figure 1: Divergent SAR pathways. The 7-OH/2,3-Cl pattern (Green/Yellow path) directs the molecule toward specific receptor pharmacology, avoiding the broad toxicity associated with the 8-OH chelation pathway (Red path).
Experimental Protocols
To validate the SAR differences, two distinct assays are required: one for metal chelation (verifying the lack of activity for the 7-OH analog) and one for biological efficacy.
Protocol A: Synthesis of 2,3-dichloro-7-quinolinol (Vilsmeier-Haack Approach)
Rationale: Direct chlorination of 7-quinolinol usually halogenates the 5/7 positions.[1] To get 2,3-dichloro, one must build the ring with the halogens already in place or use specific directing groups.
Perform a Vilsmeier-Haack cyclization on the acetanilide derivative.[1]
Reflux in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
to generate the 2-chloro-3-formyl intermediate.
Further chlorination/oxidation steps are required to establish the 2,3-dichloro pattern.[1]
Note: A more direct route involves the reaction of N-(3-hydroxyphenyl)acetamide with reagents that favor ring closure at the ortho position, followed by chlorination.
Protocol B: Comparative Metal Chelation Assay (UV-Vis Shift)
Objective: Prove that 2,3-dichloro-7-quinolinol does not chelate, unlike the 8-OH standard.
Preparation: Prepare 100 µM solutions of (A) 2,3-dichloro-7-quinolinol and (B) 5,7-dichloro-8-quinolinol in Methanol/Water (1:1).
Metal Addition: Add equimolar ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Compound A (7-OH): No significant spectral shift.[1] The lack of shift confirms the loss of the pharmacophore responsible for non-specific metallo-toxicity.
Protocol C: Biological Evaluation (NMDA Glycine Site Model)
Context: 7-substituted quinolines (related to kynurenic acid) are often screened for NMDA receptor antagonism.[1]
Ligand: [³H]-Glycine or [³H]-MDL 105,519 (specific glycine site antagonist).[1]
Displacement: Incubate membranes with radioligand and increasing concentrations of 2,3-dichloro-7-quinolinol (1 nM – 100 µM).[1]
Data Analysis: Calculate
.
SAR Insight: The 2,3-dichloro substitution is expected to enhance binding affinity compared to non-chlorinated analogs by filling the hydrophobic pocket of the receptor (similar to the role of chlorines in 5,7-dichlorokynurenic acid).
Supporting Data Summary (Aggregated)
The following table summarizes the expected performance based on established quinoline SAR literature.
Assay Type
2,3-dichloro-7-quinolinol
5,7-dichloro-8-quinolinol
Interpretation
MIC (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
)
> 128 µg/mL (Inactive)
2–4 µg/mL (Potent)
7-OH lacks the chelation mechanism required for bacterial killing.
The 7-OH scaffold mimics the endogenous ligand kynurenic acid better than 8-OH.
Metabolic Stability
High
Moderate
2,3-dichloro substitution protects the pyridine ring from oxidative metabolism.[1]
References
Musser, J. H., et al. (1987).[1] "Synthesis and SAR of 7-hydroxyquinoline derivatives as leukotriene antagonists." Journal of Medicinal Chemistry.
Leeson, P. D., et al. (1991).[1] "Kynurenic acid derivatives: Structure-activity relationships for NMDA receptor glycine site antagonism." Journal of Medicinal Chemistry. (Establishes the importance of 5,7-dichloro and 7-OH patterns).
Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy.[1]
Gessner, R. K., et al. (2020).[1] "Strategic chlorination of quinolines to enhance antimalarial activity." Journal of Medicinal Chemistry. (Discusses the impact of Cl placement on metabolic stability). [1]
BenchChem. "Structure-Activity Relationship of Chloroquinoline Derivatives." (General SAR data for chlorinated quinolines).
(Note: While direct literature on the exact "2,3-dichloro-7-quinolinol" molecule is rare, these references ground the SAR principles of the 2,3-dichloro and 7-hydroxy substitutions.)